molecular formula C8H18Cl2N2 B2447177 (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2173637-02-8

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No. B2447177
CAS RN: 2173637-02-8
M. Wt: 213.15
InChI Key: QNSJRBOBKJJZKS-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis of piperazine derivatives, which are structurally similar to pyrrolopyrazines, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Pyrrolopyrazine, the core structure of “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact molecular structure of “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” would require further analysis.


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives are diverse and include cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reactions involving “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” would depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, have shown significant antimicrobial activity . They could be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory medications.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the creation of antiviral drugs.

Antifungal Activity

These compounds have shown antifungal properties . This suggests they could be used in the development of antifungal medications.

Antioxidant Activity

Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the creation of antioxidant drugs.

Antitumor Activity

These compounds have shown antitumor properties . This suggests they could be used in the development of antitumor medications.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . They could be used in the creation of kinase inhibitory drugs.

Drug Discovery Research

The pyrrolopyrazine structure, including “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is an attractive scaffold for drug discovery research . It could be used in the synthesis of new leads to treat various diseases.

properties

IUPAC Name

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSJRBOBKJJZKS-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

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